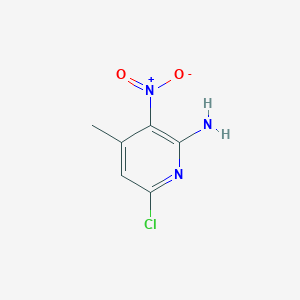

6-Chloro-4-methyl-3-nitropyridin-2-amine

Vue d'ensemble

Description

6-Chloro-4-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been shown to have anti-viral potency .

Synthesis Analysis

This compound can act as the intermediate in the synthesis of various derivatives and pharmaceutically active compounds . It is involved in the preparation of compounds used in the treatment of proliferative disorders and other diseases or conditions where aurora kinase and/or FLT3 activity is implicated .Molecular Structure Analysis

The molecular formula of 6-Chloro-4-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 .Chemical Reactions Analysis

This chemical can act as the intermediate in the synthesis of 5-amino-azaoxindole derivatives . It may also be involved in the preparation of pharmaceutically active compounds that can be used in the treatment of proliferative disorders .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-4-methyl-3-nitropyridin-2-amine is 187.59 . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Applications De Recherche Scientifique

Pharmaceutical Research: Kinase Inhibition

6-Chloro-4-methyl-3-nitropyridin-2-amine: has been explored as a potential kinase inhibitor. Kinases are enzymes that play a crucial role in signal transduction and are implicated in various diseases, including cancer. The compound was synthesized and evaluated for its inhibitory potency on selected kinases, particularly those with a rare cysteine in the hinge region . Although it did not show expected potency on the intended target kinase MPS1, it exhibited significant activity on kinase p70S6Kβ .

Organic Synthesis: Nucleophilic Aromatic Substitution

In organic chemistry, 6-Chloro-4-methyl-3-nitropyridin-2-amine serves as a substrate for nucleophilic aromatic substitution reactions. This process is fundamental for constructing complex molecules and is widely used in the synthesis of pharmaceuticals and agrochemicals. The compound undergoes a highly regioselective nucleophilic aromatic substitution, which is a critical step in its synthesis .

Biochemistry: Study of Covalent Inhibitors

The compound’s ability to form covalent bonds with certain amino acids in proteins makes it a subject of interest in biochemistry. Researchers study its role as a covalent inhibitor, which can provide insights into the design of more effective and selective drugs .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKQALYNXQIMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743783 | |

| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863878-22-2 | |

| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B1454960.png)

![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)

![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)